molecular formula C21H19ClN4O5S B11393738 1-(3-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11393738
M. Wt: 474.9 g/mol
InChI Key: FFYLGMDELVNAOH-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a morpholinylsulfonyl group, and a dihydropyridazine carboxamide core.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Synthesis of the morpholinylsulfonyl intermediate:

    Coupling of intermediates: The chlorophenyl and morpholinylsulfonyl intermediates are then coupled with a dihydropyridazine carboxamide core under specific reaction conditions to form the final compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-chlorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-chlorophenyl)-3-morpholin-4-yl-urea: This compound has a similar chlorophenyl and morpholinyl structure but differs in the core structure.

    (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol: This compound shares the morpholinylsulfonyl group but has a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19ClN4O5S

Molecular Weight

474.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C21H19ClN4O5S/c22-15-2-1-3-17(14-15)26-9-8-19(27)20(24-26)21(28)23-16-4-6-18(7-5-16)32(29,30)25-10-12-31-13-11-25/h1-9,14H,10-13H2,(H,23,28)

InChI Key

FFYLGMDELVNAOH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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